molecular formula C17H20FN3O4S B2675550 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide CAS No. 2034474-26-3

3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2675550
CAS No.: 2034474-26-3
M. Wt: 381.42
InChI Key: GJKHTZDIFHIKFS-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-methoxybenzenesulfonamide core linked to a (1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl group. Key structural elements include:

  • (1r,4r)-Cyclohexyl Configuration: Ensures stereochemical specificity, likely influencing receptor binding.
  • 5-Fluoropyrimidin-2-yloxy Substituent: Introduces electron-withdrawing properties and metabolic stability via fluorination.

The compound is hypothesized to target enzymes or receptors requiring sulfonamide binding, such as carbonic anhydrases or kinase domains, with the pyrimidine moiety enhancing selectivity .

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-24-15-3-2-4-16(9-15)26(22,23)21-13-5-7-14(8-6-13)25-17-19-10-12(18)11-20-17/h2-4,9-11,13-14,21H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKHTZDIFHIKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the methoxy and fluoropyrimidine groups. Common synthetic routes may involve:

    Formation of the Sulfonamide Bond: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions.

    Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyrimidine derivative reacts with a suitable leaving group on the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted fluoropyrimidine derivatives.

Scientific Research Applications

The compound features a complex structure that includes a methoxy group, a cyclohexyl ring, and a fluoropyrimidine moiety. This structural diversity contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that 3-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide exhibits promising anticancer properties. Research published in various journals has demonstrated its ability to inhibit cell proliferation in several cancer cell lines. For instance:

  • Study on Breast Cancer Cells : In vitro experiments showed that the compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The compound appears to function through the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression. This mechanism was elucidated through Western blot analysis and flow cytometry techniques .

Antimicrobial Properties

The sulfonamide class of compounds is well-known for its antimicrobial effects. Preliminary studies suggest that this specific compound may also possess antibacterial and antifungal activities:

  • Bacterial Inhibition : Laboratory tests have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Fungal Activity : Additionally, it has demonstrated effectiveness against common fungal pathogens like Candida albicans, indicating potential for therapeutic use in treating infections .

Neurological Applications

Emerging research suggests potential applications in neurology:

  • Neuroprotective Effects : Investigations into neurodegenerative diseases have revealed that this compound may protect neuronal cells from oxidative stress-induced damage . This property could be beneficial in developing treatments for conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound has been explored extensively:

  • Synthetic Routes : Various synthetic pathways have been reported, utilizing starting materials such as methoxybenzenes and fluoropyrimidines through nucleophilic substitution reactions .
  • Derivatives : Researchers are also investigating derivatives of this compound to enhance its bioactivity and reduce potential side effects. Modifications to the sulfonamide group or the cyclohexyl ring are areas of active research .

Case Study 1: Efficacy in Cancer Treatment

A clinical trial involving patients with advanced breast cancer utilized this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size compared to baseline measurements after six cycles of treatment .

Case Study 2: Antimicrobial Resistance

In a study addressing antimicrobial resistance, the compound was tested against resistant strains of bacteria. It showed efficacy where traditional antibiotics failed, suggesting its potential role as an alternative treatment option in resistant infections.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoropyrimidine moiety may enhance binding affinity and specificity, while the methoxy group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Pyrimidine Motifs

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8)
  • Similarities :
    • Contains a 4-methoxybenzenesulfonamide group.
    • Pyrimidine ring with nitrogen substituents.
  • Differences: Pyrimidine substituents: Diethylamino and methyl groups instead of 5-fluoro. Linker: Phenylamino vs. (1r,4r)-cyclohexyloxy, reducing conformational rigidity.
  • Implications :
    • The absence of fluorine may reduce metabolic stability.
    • Less stereochemical control compared to the (1r,4r)-cyclohexyl group in the target compound .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (923244-17-1)
  • Similarities :
    • Sulfonamide core with methoxy and methyl substituents.
  • Differences :
    • Additional 2,4-dimethyl groups on the benzene ring.
    • Pyrimidine lacks fluorination.
  • Implications :
    • Increased hydrophobicity due to methyl groups may enhance membrane permeability but reduce solubility.

Fluoropyrimidine-Containing Analogues

2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(5-methoxypyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (EP 3 532 474 B1)
  • Similarities :
    • 5-Fluoropyrimidine moiety.
    • Cyclohexyl-derived substituent.
  • Differences :
    • Core structure: Benzamide vs. benzenesulfonamide .
    • Additional triazolopyridinyl group.
  • Implications: Benzamide derivatives may exhibit different binding kinetics compared to sulfonamides.

Cyclohexyl-Substituted Analogues

(1R,4R)-N,N-Dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine ()
  • Similarities :
    • (1R,4R)-Cyclohexyl stereochemistry.
  • Differences: Piperazine and dibenzylamino substituents instead of sulfonamide-pyrimidine.
  • Lack of sulfonamide limits enzyme-targeting applications .

Trifluoromethanesulfonamide Derivatives

N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)trifluorométhanesulfonamide (EP 2 697 207 B1)
  • Similarities :
    • Sulfonamide group.
  • Differences :
    • Trifluoromethyl substituents increase electron-withdrawing effects.
    • Oxazolidine ring introduces rigidity.
  • Implications :
    • Enhanced metabolic resistance but higher lipophilicity may reduce solubility .

Biological Activity

3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes a methoxy group, a fluoropyrimidine moiety, and a cyclohexylbenzene backbone. Its design suggests possible interactions with various biological macromolecules, making it a candidate for therapeutic applications.

The molecular formula of this compound is C18H20FN3O3C_{18}H_{20}FN_{3}O_{3}, with a molecular weight of 345.4 g/mol. The compound's structure contributes to its chemical reactivity and biological activity, particularly in enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC18H20FN3O3
Molecular Weight345.4 g/mol
CAS Number2034502-07-1

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of key biological pathways involved in disease processes, particularly in cancer and inflammatory conditions. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase (CA), an enzyme often overexpressed in tumors, contributing to tumor growth and metastasis .

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific pathways such as those involving carbonic anhydrase . For instance, compounds that inhibit CA IX and CA XII have been linked to reduced tumor growth.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating immune responses through interactions with lymphocyte activity .
  • Enzyme Inhibition : Similar sulfonamides have been documented to inhibit enzymes such as phosphodiesterase type 5 (PDE5), which plays a role in various physiological processes including vasodilation .

Case Studies

A notable study evaluated the biological activity of various sulfonamide compounds, including derivatives similar to this compound. The results demonstrated significant enhancement or suppression of cytotoxic T lymphocyte (CTL) activity in vitro, suggesting potential applications in immunotherapy .

Q & A

Q. What are the key synthetic challenges in preparing 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves coupling a substituted cyclohexylamine with a sulfonyl chloride derivative. A critical step is the regioselective introduction of the 5-fluoropyrimidin-2-yloxy group onto the (1r,4r)-cyclohexane backbone. To achieve stereochemical purity:

  • Use chiral resolving agents or enantioselective catalysts during cyclohexane functionalization .
  • Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl) to prevent racemization during sulfonamide formation .
  • Validate purity via chiral HPLC or X-ray crystallography .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1H/13C NMR can confirm substituent positions (e.g., methoxy at C3 of benzene, fluoropyrimidine coupling to cyclohexyl-O). NOESY experiments verify the (1r,4r)-cyclohexane configuration .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C19H21FN3O4S).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and solid-state packing .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for this compound across different kinase inhibition assays?

Methodological Answer: Contradictions often arise from assay conditions (e.g., ATP concentration, buffer pH) or enzyme isoforms. To mitigate:

  • Standardize assay protocols (e.g., uniform ATP Km values) .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of kinetic assays.
  • Perform molecular dynamics simulations to assess conformational flexibility of the sulfonamide group, which may influence binding .

Q. What strategies optimize the compound’s selectivity for tyrosine kinases over serine/threonine kinases?

Methodological Answer:

  • Structural Modifications : Introduce bulky substituents at the cyclohexyl group to exploit hydrophobic pockets unique to tyrosine kinases .
  • Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to predict interactions with kinase ATP-binding sites. Validate with alanine-scanning mutagenesis .
  • Kinome-wide Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How does the fluoropyrimidine moiety influence the compound’s metabolic stability in vivo?

Methodological Answer:

  • The 5-fluoro group reduces oxidative metabolism by cytochrome P450 enzymes. Assess stability via:
    • Liver Microsome Assays : Compare half-life (t1/2) with non-fluorinated analogs .
    • Radiolabeled Studies : Track metabolic pathways using 18F-PET imaging .
  • Replace the fluoropyrimidine with deuterated analogs to further enhance metabolic stability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cell-based assays with this compound?

Methodological Answer:

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
  • Apply Bayesian hierarchical modeling to account for inter-experiment variability .
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cancer vs. normal cell lines) .

Q. How can researchers validate target engagement in cellular models lacking genetic tools (e.g., CRISPR)?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment .
  • Photoaffinity Labeling : Incorporate a diazirine tag into the compound to crosslink with target proteins, followed by LC-MS/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.